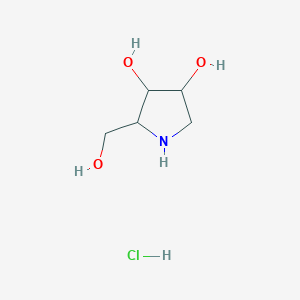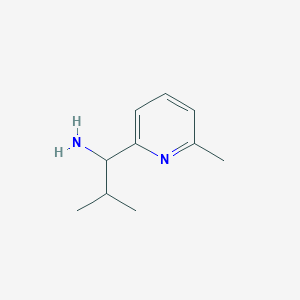![molecular formula C13H17N3O4 B12104693 benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Ala-Gly-NH2, also known as N-benzyloxycarbonyl-L-alanyl-glycinamide, is a dipeptide composed of alanine and glycine with a benzyloxycarbonyl (Z) protecting group on the N-terminus. This compound is commonly used in peptide synthesis and serves as a model compound in various biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Gly-NH2 typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using the benzyloxycarbonyl (Z) group. This is achieved by reacting alanine with benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected alanine (Z-Ala) is then coupled with glycinamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the Z protecting group using hydrogenation with palladium on carbon (Pd/C) under hydrogen gas or by treatment with trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Z-Ala-Gly-NH2 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: Z-Ala-Gly-NH2 can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the Z protecting group can be achieved using hydrogenation with Pd/C.
Substitution: The Z protecting group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Various protecting group reagents such as tert-butyloxycarbonyl chloride (BocCl) or fluorenylmethyloxycarbonyl chloride (FmocCl).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Deprotected dipeptide (Ala-Gly-NH2).
Substitution: Dipeptides with different protecting groups.
科学研究应用
Z-Ala-Gly-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.
Biology: Serves as a substrate in enzymatic studies to investigate protease activity and specificity.
Medicine: Utilized in the development of peptide-based drugs and as a reference compound in pharmacokinetic studies.
Industry: Employed in the production of peptide-based materials and as a standard in quality control processes.
作用机制
The mechanism of action of Z-Ala-Gly-NH2 involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and release of alanine and glycine. The benzyloxycarbonyl group provides stability and protection during synthetic processes, ensuring selective reactions.
相似化合物的比较
Z-Gly-Gly-NH2: A dipeptide with glycine instead of alanine.
Z-Ala-Ala-NH2: A dipeptide with two alanine residues.
Z-Gly-Ala-NH2: A dipeptide with the positions of glycine and alanine reversed.
Comparison:
Uniqueness: Z-Ala-Gly-NH2 is unique due to the presence of both alanine and glycine, providing distinct properties and reactivity compared to other dipeptides.
Reactivity: The presence of the Z protecting group enhances the stability and selectivity of reactions involving Z-Ala-Gly-NH2.
Applications: While similar compounds are used in peptide synthesis and enzymatic studies, Z-Ala-Gly-NH2 is particularly favored for its balanced properties and ease of synthesis.
属性
分子式 |
C13H17N3O4 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-9(12(18)15-7-11(14)17)16-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,17)(H,15,18)(H,16,19) |
InChI 键 |
YUWYAVYBKJFYPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophene, 2,3-dihydro-5-iodo-](/img/structure/B12104616.png)

![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)
![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)

![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)

![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)
![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)


![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)

